酒石酸钾

描述

Dipotassium;2,3-dihydroxybutanedioate, also known as Dipotassium DL-Tartrate, is a mixture of equal amounts of dipotassium L-tartrate and dipotassium D-tartrate . It occurs as colorless to white crystals, powder, or granules .

Synthesis Analysis

Potassium tartrate is produced by the reaction of tartaric acid with potassium sodium tartrate (Rochelle Salt), and potassium sulfate . The process involves filtration, purification, precipitation, and drying .

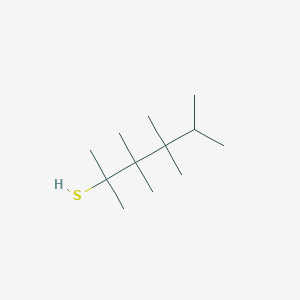

Molecular Structure Analysis

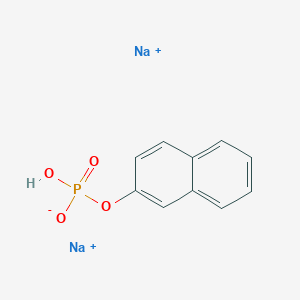

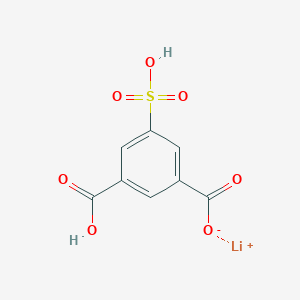

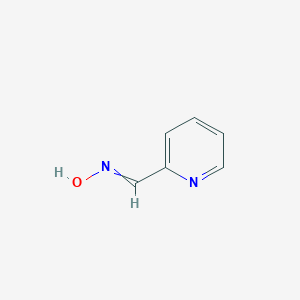

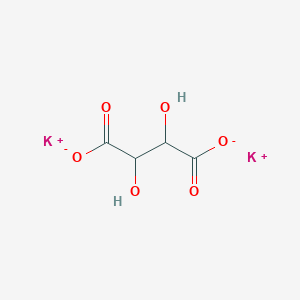

The molecular formula of Dipotassium;2,3-dihydroxybutanedioate is C4H4K2O6 . The molecular weight is 226.27 .

Physical and Chemical Properties Analysis

Dipotassium;2,3-dihydroxybutanedioate has a molecular weight of 226.27 . It occurs as colorless to white crystals, powder, or granules . It is the potassium salt of tartaric acid .

科学研究应用

酿酒中的脱酸

酒石酸钾用于对果汁和葡萄酒进行脱酸 . 其使用受某些国家现行监管限制 . 它有助于平衡葡萄酒的酸度,增强其风味和稳定性 .

非线性光学 (NLO) 应用

酒石酸钾已被发现具有非线性光学 (NLO) 特性 . 它已被用于半有机非线性光学单晶的生长 . 这些晶体在光子学领域有应用 .

铁电和光学性质

研究表明,酒石酸盐化合物,包括酒石酸钾,具有铁电和光学性质 . <a data-

安全和危害

Users are advised to avoid dust formation and breathing mist, gas, or vapors of Dipotassium;2,3-dihydroxybutanedioate. Contact with skin and eyes should be avoided. Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured and all sources of ignition should be removed .

作用机制

Target of Action

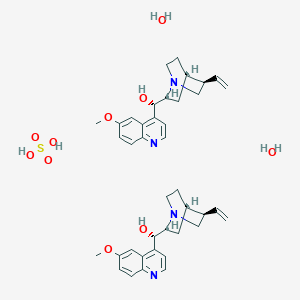

Potassium tartrate, also known as dipotassium 2,3-dihydroxybutanedioate, is a potassium salt of tartaric acid . It primarily targets the Voltage-gated potassium channel Kv7.3 (KCNQ3) . This channel is crucial in the regulation of neuronal excitability and plays a critical role in determining the subthreshold electrical excitability of neurons as well as the responsiveness to synaptic inputs .

Biochemical Pathways

Potassium tartrate is involved in several biochemical pathways. As a potassium salt of tartaric acid, it is part of the tartaric acid metabolic pathway . Tartaric acid is a key intermediate in several metabolic pathways, including the citric acid cycle, a crucial pathway for energy production in cells .

Result of Action

The primary result of potassium tartrate’s action is the potential modulation of neuronal excitability and synaptic responsiveness via its interaction with the KCNQ3 channel . This could have significant effects at the molecular and cellular levels, potentially influencing nerve impulse transmission and muscle contraction.

生化分析

Biochemical Properties

Potassium tartarate plays a role in various biochemical reactions. It is a salt of a dicarboxylic acid, and in consequence, the negative charge is delocalized between the two oxygen atoms in each carboxylic group

Cellular Effects

It is known that potassium ions play a crucial role in maintaining cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that potassium ions can interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Metabolic Pathways

Potassium tartarate is involved in the catabolism of ascorbic acid (Asc), where it serves as an end point . The primary pathway of tartaric acid biosynthesis in higher plants involves the precursor Asc .

Transport and Distribution

It is known that potassium ions are essential for maintaining the balance of fluids and electrolytes in the body .

属性

CAS 编号 |

921-53-9 |

|---|---|

分子式 |

C4H6KO6 |

分子量 |

189.18 g/mol |

IUPAC 名称 |

dipotassium;2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6.K/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/t1-,2-;/m1./s1 |

InChI 键 |

BPHVHMBNGQRCNN-ZVGUSBNCSA-N |

手性 SMILES |

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[K] |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+] |

规范 SMILES |

C(C(C(=O)O)O)(C(=O)O)O.[K] |

| 921-53-9 147-78-4 |

|

同义词 |

(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt aluminum tartrate ammonium tartrate calcium tartrate calcium tartrate tetrahydrate Mn(III) tartrate potassium tartrate seignette salt sodium ammonium tartrate sodium potassium tartrate sodium tartrate stannous tartrate tartaric acid tartaric acid, ((R*,R*)-(+-))-isomer tartaric acid, (R*,S*)-isomer tartaric acid, (R-(R*,R*))-isomer tartaric acid, (S-(R*,R*))-isomer tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer tartaric acid, calcium salt, (R-R*,R*)-isomer tartaric acid, monoammonium salt, (R-(R*,R*))-isomer tartrate |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Potassium tartarate, also known as dipotassium 2,3-dihydroxybutanedioate, has the molecular formula C4H4K2O6 and a molecular weight of 226.27 g/mol.

A: Potassium tartarate acts as a complexing agent in electroless copper plating baths, helping to control the reduction rate of cupric ions and improve bath stability. [] This is crucial for applications like printed circuit board manufacturing where uniform copper deposition is essential. []

A: Increasing the temperature during the anodization of zircaloy-2 in a 0.1 M potassium tartarate solution leads to a decrease in the rate of anodic film formation, current efficiency, differential field of formation, and ionic current density. [] Additionally, the induction period for film formation increases with rising temperature. []

A: While not directly mentioned in the provided research, potassium tartarate is listed as an ingredient in a krill snack formulation. [] Its role likely relates to its ability to influence texture, flavor, or preservation due to its applications in food processing.

A: Yes, a study demonstrated the use of potassium tartarate in conjunction with sodium potassium tartarate and 1,10-phenanthroline as masking agents to achieve lead specificity in a urease-based biosensor for detecting Pb(II) ions in milk. [] This highlights its potential in analytical chemistry applications.

A: Yes, a cyanide-free alkaline bath utilizing sodium potassium tartarate (SPT) and triethanolamine (TEA) has been successfully developed for copper electroplating. [] This formulation offers a more environmentally friendly alternative to traditional cyanide-based baths. []

A: Potassium tartarate, along with other salts like potassium citrate and potassium oxalate, has been used to study the liquid-liquid equilibrium of aqueous two-phase systems containing PPG400 (poly(propylene glycol)) and water. [] These studies help understand the partitioning behavior of different components in these systems, which has implications in separation and extraction processes. []

A: ** Research shows that soaking Rhizoctonia solani sclerotia in potassium tartarate significantly reduced colony diameter and completely inhibited sclerotia formation. [] This suggests potential antifungal properties of potassium tartarate. []

A: A formulation containing sansevieria roxburghiana extract, zinc ions, and sodium potassium tartarate has demonstrated significant corrosion inhibition efficiency (97%) for carbon steel in a chloride environment. [] This suggests potential applications in corrosion protection strategies. []

A: Yes, narcotine reacts with potassium iodate and antimony potassium tartarate to produce a distinctive color, allowing for its spectrophotometric determination. [] This method offers specificity and sensitivity in quantifying narcotine. []

A: Yes, sodium potassium tartarate has been successfully employed as a salt in three-phase partitioning (TPP) for isolating peroxidase from watermelon rinds, leading to a high enzyme activity recovery. []

A: While not directly addressed in the provided research, the title of one paper suggests the potential influence of potassium tartarate on ethanol production using Saccharomyces cerevisiae. [] Further investigation is needed to understand its specific role.

A: Research explored the use of dipotassium 2,3-dihydroxybutanedioate, along with other salts of 2,3-dihydroxybutanedioate, in aqueous two-phase systems with ethanol and propanol isomers. [] This study aimed to understand and model the phase separation behavior of these systems, which has implications in separation science. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。